molecular formula C7H17NO B1527602 1-Amino-5-methylhexan-3-ol CAS No. 1226127-65-6

1-Amino-5-methylhexan-3-ol

Cat. No.: B1527602
CAS No.: 1226127-65-6
M. Wt: 131.22 g/mol
InChI Key: SAHIFKVZTYTSQQ-UHFFFAOYSA-N
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Description

1-Amino-5-methylhexan-3-ol is a branched-chain amino alcohol with the molecular formula C₇H₁₇NO. Its structure comprises a six-carbon backbone with an amino (-NH₂) group at position 1, a hydroxyl (-OH) group at position 3, and a methyl (-CH₃) substituent at position 5.

Properties

IUPAC Name

1-amino-5-methylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)5-7(9)3-4-8/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHIFKVZTYTSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Amino-5-methylhexan-3-ol, with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol, is a chiral β-amino alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms, which facilitates its interaction with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C7H17NO
  • Molecular Weight : 131.22 g/mol
  • Purity : Typically around 95% in research applications

The biological activity of this compound primarily involves its role as a precursor in the synthesis of biologically active compounds. As a chiral β-amino alcohol, it can engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanisms depend on the specific applications and contexts in which the compound is used.

Applications in Research

This compound has been utilized in several research areas:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly chiral drugs.
  • Biological Studies : Its unique structure allows for exploration in studies related to enzyme interactions and receptor binding.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to or derived from this compound:

  • Monoamine Oxidase Inhibition : A study indicated that structurally related compounds exhibited monoamine oxidase (MAO) inhibitory activity, suggesting potential applications in treating neurological disorders .
  • Chiral Drug Synthesis : Research highlighted the use of this compound as a chiral building block, emphasizing its importance in synthesizing complex organic molecules with specific stereochemistry .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundChiral β-amino alcoholPrecursor for pharmaceuticals
1-Amino-4-methylpentan-3-olSimilar structure with different methyl placementUsed in drug synthesis
1-Amino-2-methylpropan-2-olShorter chain lengthInvestigated for enzyme interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-5,5-dimethylhexan-3-ol (CAS 1447964-55-7)

  • Molecular Formula: C₈H₁₉NO
  • Key Differences: The 5,5-dimethyl substitution increases steric hindrance and hydrophobicity compared to the monomethyl variant. Molecular Weight: 145.24 g/mol (vs. ~131.22 g/mol for 1-Amino-5-methylhexan-3-ol, estimated based on formula difference). Applications: The dimethyl variant’s enhanced lipophilicity may improve membrane permeability in drug delivery systems, though specific biological data are unavailable .

5-Hexen-3-ol, 5-methyl-1-(phenylmethoxy)-, (3R) (CAS 101906-15-4)

  • Molecular Formula : C₁₄H₂₀O₂
  • Key Differences: Substitution of the amino group with a phenylmethoxy (-OCH₂C₆H₅) group alters polarity and reactivity. Functional Groups: The ether and alcohol groups in this compound favor applications in fragrance or chiral synthesis, contrasting with the amino alcohol’s utility in peptide mimetics .

Methyl-5-oxo-3-(aryl-substituted)hexanoate Derivatives

  • Synthetic Pathway: Synthesized via esterification of 5-oxohexanoic acids with methanol and H₂SO₄ ().
  • Key Differences: The keto (C=O) and ester (COOCH₃) groups dominate reactivity, unlike the amine-alcohol synergy in this compound. These derivatives are intermediates in medicinal chemistry, e.g., for anti-inflammatory agents .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₇H₁₇NO Not provided ~131.22 (estimated) -NH₂, -OH Bifunctional reactivity
1-Amino-5,5-dimethylhexan-3-ol C₈H₁₉NO 1447964-55-7 145.24 -NH₂, -OH, -CH(CH₃)₂ Enhanced steric bulk
5-Hexen-3-ol, 5-methyl-1-(phenylmethoxy)- C₁₄H₂₀O₂ 101906-15-4 220.31 -OCH₂C₆H₅, -OH Chiral center, aromatic ether
Methyl-5-oxohexanoate derivatives Varies (e.g., C₉H₁₄O₃) Not provided Varies -COOCH₃, -C=O Keto-ester synergy for synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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